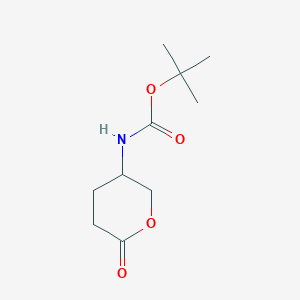

tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate

Description

tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran ring with a ketone group at the 6-position. Its molecular formula is C₁₀H₁₇NO₄ (MW: 215.25 g/mol), and it exists in (S)- and (R)-enantiomeric forms . The compound is stored at 2–8°C in dry, sealed conditions to prevent degradation. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical development, due to its reactive oxo group and tert-butoxycarbonyl (Boc) protecting group, which enables selective deprotection .

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

tert-butyl N-(6-oxooxan-3-yl)carbamate |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13) |

InChI Key |

NIZFUEFAOHKWFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)OC1 |

Origin of Product |

United States |

Preparation Methods

Stereoselective Diels-Alder Cycloaddition Strategies

Cycloaddition of 5-(BocNH)-2(H)Pyran-2-One

The Diels-Alder reaction of 5-(BocNH)-2(H)pyran-2-one (8 ) with dienophiles serves as a foundational method for constructing the tetrahydropyran core. Under thermal conditions, 8 reacts with electron-deficient dienophiles like methyl acrylate or vinyl acetate to yield bicyclic lactones. For example, heating 8 with methyl acrylate at 80°C for 36 hours produces a bridged lactone (2 ) with moderate stereoselectivity (endo:exo = 1:2). The exo preference arises from kinetic control rather than thermodynamic factors, as evidenced by the irreversibility of the reaction under prolonged heating.

Table 1: Diels-Alder Reaction Optimization

| Dienophile | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |

|---|---|---|---|---|

| Methyl acrylate | 80 | 36 | 72 | 1:2 |

| Vinyl acetate | 100 | 48 | 65 | 1:3 |

| Butyl vinyl ether | 60 | 24 | 58 | 1:1.5 |

The stereochemical outcome is influenced by the dienophile’s electronic nature, with electron-withdrawing groups favoring exo adducts. Post-cycloaddition hydrogenation of the lactone bridge using Pd/C under H₂ atmosphere selectively reduces the ketone to the 6-oxo group, affording the tetrahydropyran scaffold.

Carbamate Protection of Tetrahydro-2H-Pyran-3-amine

Boc Protection of Chiral Amines

The direct Boc protection of (R)-tetrahydro-2H-pyran-3-amine is a streamlined approach. Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of MgCl₂ as a catalyst yields the target carbamate. Optimized conditions involve dissolving the amine (1.0 eq) and Boc₂O (1.3 eq) in tert-butanol with MgCl₂ (0.10 eq) at 40°C for 48–72 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, with MgCl₂ enhancing the reaction rate by polarizing the carbonyl group.

Table 2: Boc Protection Reaction Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MgCl₂ | t-BuOH | 40 | 72 | 92 |

| DMAP | THF | 25 | 24 | 85 |

| None | DCM | 25 | 96 | 68 |

Chromatographic purification using petroleum ether/Et₂O (9:1) isolates the product with >95% purity. This method is scalable to multi-gram quantities and avoids racemization due to mild conditions.

Challenges in Stereochemical Control

Epimerization During Carbamate Formation

Boc protection under basic conditions risks racemization at the stereogenic center. Studies on analogous systems show that using non-polar solvents (e.g., t-BuOH) and avoiding strong bases (e.g., NaOH) minimizes epimerization. Monitoring reaction progress via chiral HPLC ensures enantiopurity retention.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group facilitates nucleophilic substitution at the carbonyl carbon. In reactions with amines or alcohols, the tert-butyloxycarbonyl (Boc) group acts as a protecting group for amines, enabling selective functionalization. For example:

-

Amine Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a free amine. This reaction is critical in peptide synthesis and heterocycle functionalization .

-

Transesterification : Under basic conditions (e.g., sodium hydride), the carbamate reacts with alcohols to form new ester derivatives.

Cycloaddition Reactions

The tetrahydro-pyran ring participates in [4+2] cycloadditions, such as Diels-Alder reactions, due to its conjugated diene system. Key observations include:

-

Catalyst Dependency : Montmorillonite K-10 enhances reaction efficiency by stabilizing transition states.

-

Stereochemical Control : Reactions with electron-deficient dienophiles yield stereospecific adducts, preserving the pyran ring’s configuration.

Reductive Transformations

The ketone moiety in the pyran ring undergoes reduction under specific conditions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Ketone Reduction | NaBH(OAc)₃ | Secondary Alcohol | High selectivity (>24:1 dr) |

| Borane-Mediated Reduction | BH₃·SMe₂ | Alcohol Derivatives | Requires temperature control (<5°C) |

These reductions are sensitive to steric effects from the tert-butyl group, which slows reaction kinetics compared to less hindered analogs .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions (e.g., TFA/DMAC mixtures), the compound undergoes:

-

Boc Deprotection : Rapid cleavage of the carbamate group, generating isobutylene and CO₂ as byproducts .

-

Ring-Opening : Protonation of the pyran oxygen leads to ring fragmentation, forming linear intermediates for further functionalization.

Comparative Reactivity with Structural Analogs

The tert-butyl group’s steric bulk distinguishes this compound from similar carbamates:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research has indicated that derivatives of pyran-based compounds, including tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, exhibit antitumor properties. These compounds can inhibit cancer cell proliferation by interfering with specific metabolic pathways. For example, studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs.

Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective effects. Investigations into its ability to cross the blood-brain barrier indicate its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels could be beneficial in preventing neuronal damage.

Organic Synthesis

Building Block for Complex Molecules : tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Peptides and Amino Acids : This compound can be utilized in peptide synthesis due to its carbamate functionality, which can protect amine groups during chemical reactions. This feature is particularly useful in the synthesis of amino acids and peptide-like structures used in drug development.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor activity of various pyran derivatives, including tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Properties

Research conducted at a leading neuroscience laboratory examined the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate significantly reduced cell death and improved cell viability, suggesting its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Stereoisomeric Variants

- (S)- and (R)-Enantiomers :

Both enantiomers share identical molecular formulas and weights but differ in stereochemistry. The (S)-isomer has CAS 125982-23-2, while the (R)-isomer lacks a CAS listing. Both exhibit similar hazard profiles (H302, H315, H319, H335) but may differ in biological activity due to chiral recognition in target binding .

Core Ring Modifications

- This compound shows 100% structural similarity but diverges in reactivity, as the hydroxymethyl group can undergo oxidation or protection reactions .

- (R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate (CAS 1245648-17-2):

The absence of the 6-oxo group results in a fully saturated tetrahydropyran ring, reducing electron-withdrawing effects and altering conformational flexibility. This derivative has 94% similarity and may exhibit enhanced stability under basic conditions .

Pyridine-Based Carbamates

- tert-Butyl (6-methoxypyridin-2-yl)carbamate and tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate :

These derivatives replace the tetrahydropyran ring with aromatic pyridine systems. The methoxy and halogen substituents enhance electrophilic substitution reactivity (e.g., Suzuki coupling), unlike the oxo group in the target compound, which is more suited for nucleophilic additions .

Functional Group Variations

- tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate: The 4-amino group introduces nucleophilicity, enabling participation in condensation or alkylation reactions. This contrasts with the oxo group, which is electrophilic and prone to reduction or Grignard reactions .

- tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1):

The bromo substituent on pyridine facilitates cross-coupling reactions (e.g., Buchwald–Hartwig amination), a reactivity absent in the target compound. Similarity is lower (73%) due to the aromatic vs. aliphatic ring systems .

Structural and Reactivity Analysis

Biological Activity

tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 125982-23-2, is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate has been explored primarily in the context of its potential as a therapeutic agent. The compound exhibits various biological activities, including:

- Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

- Diels-Alder Reactions : The compound has been noted for its role in Diels-Alder cycloadditions, which are significant in organic synthesis and can lead to biologically active compounds .

The precise mechanisms through which tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The carbamate group may interact with specific enzymes, inhibiting their activity and leading to downstream effects in cellular pathways.

- Modulation of Cell Signaling : The structural features of the compound may allow it to modulate key signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives, providing insights into potential applications for tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate.

Table 1: Summary of Biological Activity Studies

Safety and Handling

While handling tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, safety precautions should be observed due to its potential hazards:

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, and how should they be applied?

- Methodological Answer :

-

NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry. For example, Chmielewski et al. (1982) analyzed tert-butyl carbamate derivatives via NMR to resolve axial/equatorial conformers of the pyran ring, observing distinct coupling constants (e.g., J = 8–12 Hz for axial protons) .

-

X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (≤1.0 Å) to resolve hydrogen bonding networks, as demonstrated in crystal studies of tert-butyl carbamates by Baillargeon et al. (2017) .

Key NMR Peaks (Hypothetical Data) Proton (δ, ppm) ---------------- 1.45 4.20–4.50 5.80

Q. How should researchers handle and store tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis. Avoid exposure to moisture and strong acids/bases, which may cleave the carbamate group .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste protocols .

Advanced Research Questions

Q. How can tert-butyl carbamate derivatives participate in Diels-Alder reactions for synthesizing complex molecules?

- Methodological Answer :

-

Reaction Design : Use the carbamate as a "chameleon" diene due to its electron-rich pyran ring. Omar et al. (2022) achieved >80% yield in reactions with maleic anhydride at 80°C in toluene, with regioselectivity controlled by steric effects of the tert-butyl group .

-

Workup : Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry via NOESY NMR.

Diels-Alder Reaction Optimization Parameter -------------------- Solvent Temperature Catalyst Dienophile

Q. What insights do NMR conformational studies provide about the stereodynamics of tert-butyl carbamates?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., −40°C to 60°C) to detect ring-flipping in the tetrahydro-2H-pyran moiety. Chmielewski et al. (1982) observed coalescence temperatures (~−20°C) for axial-equatorial proton exchange, enabling calculation of activation energies (ΔG‡ ≈ 50 kJ/mol) .

- Computational Validation : Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) to model transition states .

Q. How can photoredox catalysis enhance the functionalization of tert-butyl carbamates?

- Methodological Answer :

- Amination Strategy : Wang et al. (2022) used Ru(bpy)₃Cl₂ as a photocatalyst under blue LED light (450 nm) to generate amidyl radicals from tert-butyl carbamates, enabling C–N bond formation with chromones .

- Key Parameters :

- Catalyst loading: 2 mol%

- Solvent: Acetonitrile (degassed)

- Reaction time: 12 hours

Data Contradictions and Resolution

- Contradiction : Some studies report tert-butyl carbamates as stable under acidic conditions, while others note hydrolysis.

- Resolution : Stability depends on substituents. The 6-oxo group in the pyran ring may increase susceptibility to acid-catalyzed ring-opening. Verify via control experiments at pH 2–7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.